molecular formula C43H53NO14 B14100452 Jatrophane 3

Jatrophane 3

Cat. No.: B14100452
M. Wt: 807.9 g/mol
InChI Key: HCOFSOQJSKXVMH-SDPQPQNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Jatrophane 3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of Jatrophane 3 involves its interaction with various molecular targets and pathways. One of the primary targets is P-glycoprotein, a protein involved in multidrug resistance. This compound inhibits the efflux activity of P-glycoprotein, thereby increasing the intracellular concentration of chemotherapeutic agents . Additionally, it has been shown to activate autophagy and inhibit tau pathology, making it a potential therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

  • Lathyrane
  • Terracinolide
  • Ingenane
  • Pepluane
  • Paraliane
  • Segetane

Comparison: Jatrophane 3 is unique among these compounds due to its specific structural features and potent biological activities. While other diterpenes like lathyrane and ingenane also exhibit biological activities, this compound’s ability to inhibit P-glycoprotein and modulate autophagy pathways sets it apart .

Properties

Molecular Formula

C43H53NO14

Molecular Weight

807.9 g/mol

IUPAC Name

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate

InChI

InChI=1S/C43H53NO14/c1-23(2)38(49)55-34-25(4)33(53-26(5)45)31-36(56-39(50)29-15-12-11-13-16-29)42(10,58-28(7)47)22-43(31,52)35(54-27(6)46)24(3)18-19-41(8,9)37(32(34)48)57-40(51)30-17-14-20-44-21-30/h11-21,23-24,31-37,48,52H,4,22H2,1-3,5-10H3/b19-18+/t24-,31-,32+,33-,34-,35-,36+,37+,42+,43+/m0/s1

InChI Key

HCOFSOQJSKXVMH-SDPQPQNCSA-N

Isomeric SMILES

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C

Canonical SMILES

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C

Origin of Product

United States

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